2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide
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Overview
Description
Indole derivatives are a class of compounds that have been widely studied due to their diverse biological activities . The indole framework is one of the most widely distributed heterocyclic nuclei in both natural and synthetic compounds . Indole and its derivatives are identified as a non-basic nitrogenous pharmacophore exhibiting a broad range of useful biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic activity .
Synthesis Analysis
The synthesis of indole derivatives often involves a condensation reaction . For example, a novel N - (substituted phenyl)-2- (3- (hydroxyimino) methyl)-1 H -indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .Molecular Structure Analysis
The indole nucleus is a heterocyclic compound in which benzene and pyrrole are fused in 2,3 positions . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. For instance, they can be prepared by a condensation reaction between 1 H -indole carbaldehyde oxime and 2-chloro acetamide derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can also vary widely. Indole itself is a crystalline colorless compound with specific odors .Scientific Research Applications
Anti-Inflammatory Properties
The compound is related to a class of molecules known as 2-Arylpropanoic acids, which are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . These are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Analgesic Properties
The compound is structurally similar to ibuprofen, a well-known analgesic . This suggests that it may also have potential analgesic properties, providing relief from pain .
Antipyretic Properties
Ibuprofen, a structurally similar compound, is known for its antipyretic properties . This suggests that the compound could potentially be used to reduce fever .
Antiproliferative Activities
Some compounds synthesized with similar structures have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . This suggests that the compound could potentially have applications in cancer treatment .
Biological Activities
Indole derivatives, such as this compound, are known for their vast array of biological activities . They are involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior .
Antiviral Properties
Naproxen, a compound structurally similar to the one , has been used to treat patients hospitalized for influenza A (H3N2) infection . Ongoing trials suggest that naproxen could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .
Mechanism of Action
Target of Action
The compound, 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide, is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with cellular targets.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For instance, some indole derivatives have been reported to inhibit the polymerization of tubulin , a protein that forms microtubules, which are essential for cell division and structure. This inhibition can lead to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action can vary depending on the specific biological target and pathway involved. For example, if the compound acts as a tubulin polymerization inhibitor, it could induce cell apoptosis in a dose-dependent manner and arrest the cells in the G2/M phase .
Safety and Hazards
Future Directions
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They have been placed in a unique platform of nitrogenous heterocyclic compounds and enhance the interest of the scientist all over the world towards the preparation of the novel indole derivatives .
properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-17-21(19-9-5-6-10-20(19)25-17)22(28)23(29)24-11-12-26-13-15-27(16-14-26)18-7-3-2-4-8-18/h2-10,25H,11-16H2,1H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCNKJWHEMSHFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCN3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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